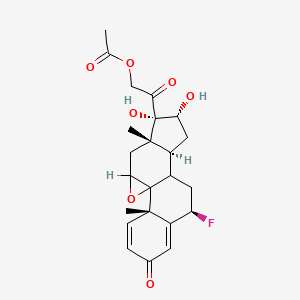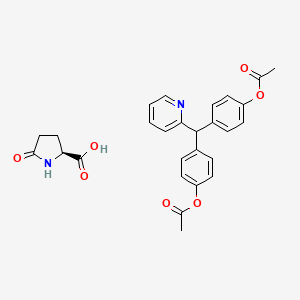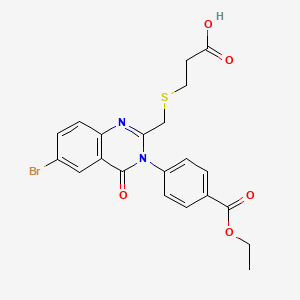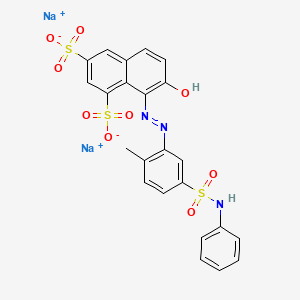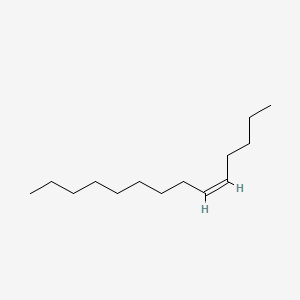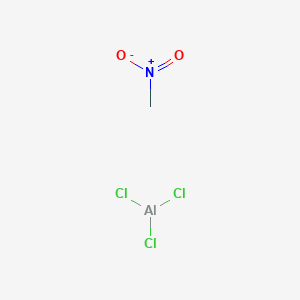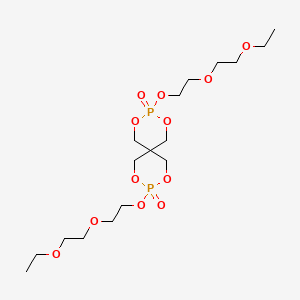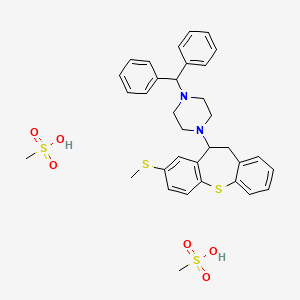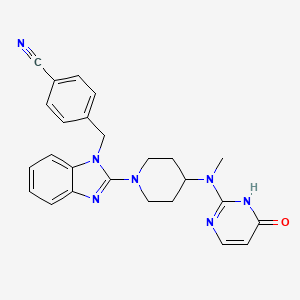![molecular formula C8H17ClO2 B15182723 2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane CAS No. 69814-62-6](/img/structure/B15182723.png)
2,2'-[(2-Chloroethylidene)bis(oxy)]bispropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane is a chemical compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . It is known for its unique structure, which includes a chloroethylidene group and two oxypropane groups. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane typically involves the reaction of 2-chloroethanol with propylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of diols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. These interactions can affect various biological processes and pathways, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
2,2’-[(2-Chloroethylidene)bis(oxy)]bispropane can be compared with other similar compounds, such as:
2,2’-[(2-Bromoethylidene)bis(oxy)]bispropane: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
2,2’-[(2-Hydroxyethylidene)bis(oxy)]bispropane: This compound has a hydroxyl group instead of a chloro group, resulting in different chemical properties and uses.
2,2’-[(2-Methoxyethylidene)bis(oxy)]bispropane:
Eigenschaften
CAS-Nummer |
69814-62-6 |
|---|---|
Molekularformel |
C8H17ClO2 |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
2-(2-chloro-1-propan-2-yloxyethoxy)propane |
InChI |
InChI=1S/C8H17ClO2/c1-6(2)10-8(5-9)11-7(3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
DYZANRMDXUPKLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CCl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


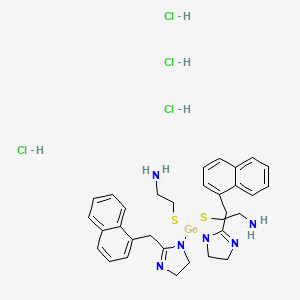
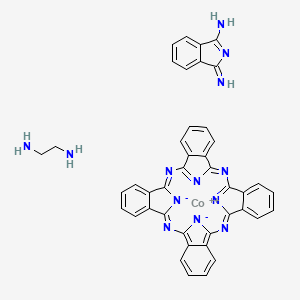

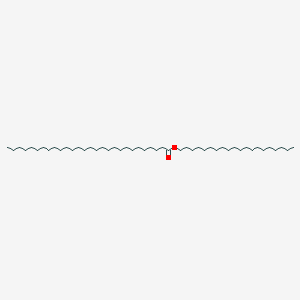
![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
